Propane-2-d, 2-methyl-
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H10 |
|---|---|
Molecular Weight |
59.13 g/mol |
IUPAC Name |
2-deuterio-2-methylpropane |
InChI |
InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i4D |
InChI Key |
NNPPMTNAJDCUHE-QYKNYGDISA-N |
Isomeric SMILES |
[2H]C(C)(C)C |
Canonical SMILES |
CC(C)C |
Origin of Product |
United States |
Methodologies for the Precision Isotopic Synthesis of Propane 2 D, 2 Methyl
Regioselective Deuteration Techniques for Alkane Systems
Regioselective deuteration involves the specific placement of a deuterium (B1214612) atom at a particular position within a molecule. For alkanes like isobutane (B21531), which possess different types of C-H bonds (primary and tertiary), achieving such selectivity is a significant chemical challenge. rsc.org The direct exchange of a specific hydrogen atom for deuterium is often accomplished through catalytic processes, while indirect methods rely on the construction of the molecule from deuterated precursors. acs.orgutwente.nl
Catalytic hydrogen-deuterium (H/D) exchange represents a direct and atom-economical method for isotopic labeling. acs.org These protocols typically involve exposing the hydrocarbon to a deuterium source, such as D₂, in the presence of a catalyst that can activate the C-H bonds. The choice of catalyst is paramount in determining the regioselectivity of the exchange, particularly for a molecule like isobutane with both primary (–CH₃) and tertiary (–CH) hydrogens.
Research has explored various catalytic systems for the H/D exchange of isobutane, with differing outcomes for the selectivity between the primary and tertiary positions.
Zeolite Catalysts: Zeolites, particularly those with Brønsted acid sites (BAS), are active catalysts for H/D exchange in alkanes. researchgate.net Studies on H-BEA zeolites have shown that the exchange mechanism can be complex. For instance, with deuterated isobutane-d₁₀, the exchange with protons from the zeolite's acid sites occurs regioselectively in the methyl groups. researchgate.net The introduction of metals like zinc can alter the mechanism, promoting dehydrogenation to isobutene as an intermediate, which then facilitates exchange at both methyl and methine positions. researchgate.net Similarly, In-modified BEA zeolites have been investigated, where the exchange was found to happen exclusively between the methyl groups of isobutane-d₁₀ and the Brønsted acid sites, proceeding through an isobutene intermediate. acs.org This suggests that direct exchange at the tertiary position on these specific catalysts is not favored.
Metal Catalysts: Evaporated metal films of tungsten, rhodium, and nickel have been used to catalyze the exchange between isobutane and deuterium gas (D₂). royalsocietypublishing.org Nickel films, in particular, demonstrated a significant difference in exchange rates for different types of hydrogen atoms. The exchange rate of the tertiary hydrogen in isobutane was found to be approximately ten times faster than that of the primary hydrogens. royalsocietypublishing.org This indicates a high regioselectivity for the desired tertiary position. Platinum single crystal surfaces have also been studied for deuterium exchange reactions with isobutane. acs.org
Cracking Catalysts: Studies using silica-alumina cracking catalysts have also demonstrated H/D exchange between isobutane and a deuterated catalyst surface. acs.orgacs.org The process is complex and highly dependent on the catalyst's pre-treatment and the presence of water, which can influence the formation of active Brønsted acid sites required for the exchange. acs.org
| Catalyst System | Deuterium Source | Observed Regioselectivity | Reference |
|---|---|---|---|
| Nickel Film | D₂ | Tertiary C-H exchange is ~10x faster than primary C-H exchange. | royalsocietypublishing.org |
| In-Modified BEA Zeolite | Brønsted Acid Sites (from D₂O) | Exchange occurs exclusively at methyl (primary) groups via an isobutene intermediate. | acs.org |
| ZnO/H-BEA Zeolite | Brønsted Acid Sites (from D₂O) | Exchange occurs at both methyl and methine (tertiary) positions via a catalytic cycle involving isobutene. | researchgate.net |
| H-ZSM-5 | D₂ | General H/D exchange observed, with rates higher than cracking or dehydrogenation. | utwente.nl |
An alternative to direct H/D exchange is the synthesis of Propane-2-d, 2-methyl- from a precursor molecule that already contains deuterium at the desired position or can be selectively manipulated to introduce it. This multi-step approach often provides greater control over the isotopic labeling.
A common strategy involves the synthesis of a deuterated tert-butyl derivative which can then be converted to the final product.
From Deuterated tert-Butanol: A key precursor is 2-methylpropan-2-ol-d (tert-butanol-d). This can be synthesized by reacting a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with deuterated acetone (B3395972) ((CD₃)₂CO), followed by hydrolysis. doubtnut.com Alternatively, and more directly for labeling the tertiary position, reacting acetone ((CH₃)₂CO) with a deuterated Grignard reagent like deuteromethylmagnesium iodide (CD₃MgI) would yield a product with deuterated methyl groups. To obtain the desired tert-butanol-d, one could react a suitable ester like ethyl acetate (B1210297) with methylmagnesium bromide to form the tertiary alcohol, and then perform a selective H/D exchange on the hydroxyl proton, though this does not place the deuterium on the carbon skeleton. A more viable route is the reduction of a ketone. For example, the reaction of methylmagnesium bromide with acetone yields 2-methylpropan-2-ol. doubtnut.com To place the deuterium at the tertiary carbon, a different precursor is needed. A logical precursor would be tert-butyl chloride (2-chloro-2-methylpropane).
Via Grignard Reagent and D₂O: A highly effective method involves the creation of a tert-butyl Grignard reagent, which is then quenched with a deuterium source. The synthesis proceeds as follows:
Step 1: Formation of tert-Butyl Halide: 2-methylpropan-2-ol (tert-butanol) is reacted with concentrated hydrochloric acid to produce 2-chloro-2-methylpropane (B56623) (tert-butyl chloride). oc-praktikum.de
Step 2: Formation of Grignard Reagent: The resulting tert-butyl chloride is reacted with magnesium metal in an anhydrous ether solvent to form tert-butylmagnesium chloride ((CH₃)₃CMgCl).
Step 3: Deuteration: The Grignard reagent is carefully quenched with heavy water (D₂O). The deuterium from D₂O will replace the MgCl moiety, resulting in the formation of Propane-2-d, 2-methyl- ((CH₃)₃CD). nih.gov
Corey-House Synthesis: Another potential route is the Corey-House synthesis. This would involve reacting lithium di(tert-butyl)cuprate with a deuterated methyl halide, or more preferably, reacting lithium dimethylcuprate with a deuterated tert-butyl halide. However, this reaction is inefficient for tertiary halides. doubtnut.com
| Step | Precursor | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | 2-Methylpropan-2-ol | HCl (conc.) | 2-Chloro-2-methylpropane | oc-praktikum.de |
| 2 | 2-Chloro-2-methylpropane | Mg, anhydrous ether | tert-Butylmagnesium chloride | (General Grignard Synthesis) |
| 3 | tert-Butylmagnesium chloride | D₂O | Propane-2-d, 2-methyl- | nih.gov |
Advanced Synthetic Routes for Stereospecific Deuterium Labeling (if applicable to specific chiral derivatives)
Stereospecific synthesis refers to reactions where a particular stereoisomer of the starting material reacts to give a specific stereoisomer of the product. uou.ac.in The concept of stereospecific deuterium labeling becomes relevant when the introduction of a deuterium atom creates a chiral center in a molecule that was previously achiral.
In the case of Propane-2-d, 2-methyl-, the parent molecule, isobutane, is achiral and has a plane of symmetry. The target molecule, (CH₃)₃CD, is also achiral as the central carbon is bonded to three identical methyl groups. Therefore, stereospecific labeling to produce a single enantiomer is not applicable to this particular compound.
However, if one of the methyl groups were different (e.g., an ethyl group), the tertiary carbon would become a stereocenter upon deuteration. For such chiral derivatives, stereospecific methods would be essential to control the three-dimensional arrangement of the deuterium atom relative to the other groups. Such methods often involve enantioselective catalysis or the use of chiral auxiliaries to direct the deuterium delivery to one face of the molecule. marquette.edu While not directly applicable to the synthesis of Propane-2-d, 2-methyl-, these advanced techniques are a cornerstone of modern asymmetric synthesis for creating complex, isotopically labeled chiral molecules. uou.ac.inmarquette.edu
Advanced Spectroscopic Elucidation of Propane 2 D, 2 Methyl Structure and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Location and Molecular Dynamics
NMR spectroscopy is an exceptionally sensitive method for characterizing the structural and dynamic consequences of isotopic substitution. The replacement of a proton with a deuteron (B1233211) (²H) at the tertiary carbon of 2-methylpropane leads to distinct changes across ¹H, ¹³C, and ²H NMR spectra.
In the ¹H NMR spectrum of standard 2-methylpropane, two distinct signals are observed, corresponding to the two different proton environments: the nine equivalent primary protons of the methyl (-CH₃) groups and the single tertiary proton (-CH). docbrown.info The signal for the nine methyl protons typically appears as a doublet due to spin-spin coupling with the single adjacent tertiary proton, following the n+1 rule. docbrown.infolibretexts.org The tertiary proton signal appears as a multiplet (a decet) due to coupling with the nine methyl protons. docbrown.info The integration of these peaks reveals a characteristic 9:1 proton ratio. docbrown.infodocbrown.info
Upon substitution to form Propane-2-d, 2-methyl-, the ¹H NMR spectrum is significantly altered. The most prominent change is the disappearance of the signal corresponding to the tertiary proton. physicsandmathstutor.com Consequently, the coupling interaction that splits the methyl proton signal is removed. This causes the doublet associated with the nine methyl protons to collapse into a sharp singlet.
Furthermore, the replacement of hydrogen with deuterium induces a small, but measurable, upfield shift in the resonance of the nearby methyl protons. This phenomenon, known as a deuterium-induced isotope shift, arises from the slightly shorter average bond length and lower zero-point vibrational energy of the C-D bond compared to the C-H bond. wikipedia.orgrsc.org
Table 1: Comparison of ¹H NMR Spectral Features for 2-methylpropane and Propane-2-d, 2-methyl- Data is illustrative and based on established NMR principles.
| Feature | 2-methylpropane (Isobutane) | Propane-2-d, 2-methyl- (Isobutane-d₁) | Rationale for Change |
| -CH₃ Signal | Doublet | Singlet | Removal of coupling to adjacent tertiary proton. |
| -CH Signal | Multiplet (Decet) | Absent | Replacement of proton with deuterium. |
| Proton Ratio | 9:1 | 9 (relative) | The tertiary proton environment is no longer observed in ¹H NMR. |
| Isotope Shift | N/A | Small upfield shift on -CH₃ signal | Deuterium substitution alters the local magnetic environment. |
The ¹³C NMR spectrum of 2-methylpropane displays two signals, reflecting its two unique carbon environments: one for the three equivalent methyl carbons (C1) and another for the tertiary carbon (C2). docbrown.infodocbrown.info The introduction of deuterium at the C2 position in Propane-2-d, 2-methyl- induces characteristic isotopic shifts.
The most significant effect is the one-bond isotope shift (¹ΔC(D)) observed for the carbon directly attached to the deuterium, C2. This shift is consistently upfield (to a lower ppm value) and is a direct consequence of the heavier isotope's effect on the vibrational energy levels of the C-D bond. researchgate.net For propane-2,2-d₂, a closely related molecule, the deuterium isotope shift at the C2 carbon was measured to be a significant 0.72 ± 0.10 ppm to high field. researchgate.netcdnsciencepub.com A similar upfield shift is expected for the C2 carbon in Propane-2-d, 2-methyl-.
A smaller, two-bond isotope shift (²ΔC(D)) is also observed for the adjacent methyl carbons (C1). This effect diminishes with distance from the site of substitution. researchgate.net The areas under the peaks in a standard ¹³C NMR spectrum are not directly proportional to the number of carbons, so integration is not typically used for quantification. pressbooks.pub
Table 2: Predicted ¹³C NMR Isotopic Shifts in Propane-2-d, 2-methyl- Shift data based on analogous compounds. researchgate.netcdnsciencepub.com
| Carbon Environment | Type of Isotope Shift | Expected Shift Direction | Predicted Magnitude |
| C2 (Tertiary Carbon) | ¹ΔC(D) (one-bond) | Upfield | ~0.7 ppm |
| C1 (Methyl Carbons) | ²ΔC(D) (two-bond) | Upfield | < 0.1 ppm |
Deuterium NMR (²H NMR) spectroscopy is a specialized technique that directly observes the signal from the deuterium nucleus. wikipedia.org Since the natural abundance of deuterium is very low (0.016%), this method is particularly effective for isotopically enriched compounds like Propane-2-d, 2-methyl-. wikipedia.org
A ²H NMR spectrum of Propane-2-d, 2-methyl- would show a single resonance peak, confirming the presence of deuterium in a single chemical environment. The chemical shift of this signal is expected to be very similar to the corresponding proton signal in the ¹H NMR spectrum of the undeuterated compound. wikipedia.org However, the resolution is generally poorer in ²H NMR. The peak would likely be broader than a proton signal due to the quadrupolar nature of the deuterium nucleus (spin I=1), which leads to faster relaxation times. This technique provides unambiguous confirmation of the success and location of the deuteration. wikipedia.org
Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Modes
Vibrational spectroscopy is highly sensitive to changes in atomic mass. The substitution of a proton with a heavier deuteron causes significant and predictable shifts in the vibrational frequencies of the molecule, particularly those involving the substituted atom.
The most dramatic effect of deuteration in the vibrational spectrum of 2-methylpropane is observed in the C-H stretching region. In 2-methylpropane, the tertiary C-H stretching vibration appears in the infrared and Raman spectra. cdnsciencepub.comdocbrown.info Upon substitution to form Propane-2-d, 2-methyl-, this tertiary C-H stretching mode disappears and is replaced by a new C-D stretching mode at a significantly lower frequency. cdnsciencepub.comcdnsciencepub.com
This frequency shift is a direct result of the increased reduced mass of the C-D oscillator compared to the C-H oscillator. The frequency is approximately proportional to 1/√(μ), where μ is the reduced mass. The theoretical ratio of ν(C-D)/ν(C-H) is about 1/√2 or ~0.707, though the observed ratio is typically closer to ~0.73 due to anharmonicity. wikipedia.org For example, a C-H stretch near 2900 cm⁻¹ would be expected to shift to the 2100-2200 cm⁻¹ region for the C-D stretch. wikipedia.orgcdnsciencepub.com Similar, though smaller, shifts are also observed for bending and deformation modes involving the tertiary carbon. cdnsciencepub.com
Table 3: Selected Vibrational Frequencies (cm⁻¹) for 2-methylpropane and Propane-2-d, 2-methyl- Data adapted from experimental Raman and Infrared spectra. cdnsciencepub.comcdnsciencepub.comresearchgate.net
| Vibrational Mode | 2-methylpropane (CH₃)₃CH | Propane-2-d, 2-methyl- (CH₃)₃CD | Isotopic Effect |
| Tertiary C-H/C-D Stretch | ~2892 | ~2168 | Disappearance of C-H mode, appearance of C-D mode at lower frequency. |
| CH₃ Asymmetric Stretch | ~2967 | ~2967 | Largely unaffected. |
| CH₃ Symmetric Stretch | ~2908 | ~2908 | Largely unaffected. |
| Tertiary C-H Bend | ~1333 | - | Mode disappears/shifts significantly. |
| Skeletal Stretch | ~794 | ~733 | Shift due to coupling with deuterated position. |
The internal rotation, or torsion, of the three methyl groups is a key dynamic feature of this molecule. The energy barrier for this methyl torsion in 2-methylpropane has been determined to be approximately 3.37 kcal/mol. researchgate.net While the electronic potential energy surface governing this rotation is largely unchanged by isotopic substitution, the dynamics are affected. Studies on analogous molecules, such as deuterated acetone (B3395972), show that isotopic substitution can lead to slight variations in the effective torsional barriers and frequencies. acs.org In Propane-2-d, 2-methyl-, the change in the moment of inertia of the molecular frame relative to the methyl tops will subtly perturb the torsional energy levels. These small changes can be investigated through high-resolution vibrational spectroscopy, particularly in the far-infrared region where torsional modes typically appear, or through techniques like inelastic neutron scattering. researchgate.net
Mass Spectrometric Approaches to Deuterium Distribution and Fragmentation Pathways
Mass spectrometry serves as a cornerstone analytical technique for probing the structure and isotopic composition of molecules. units.it In the context of isotopically labeled compounds such as Propane-2-d, 2-methyl-, mass spectrometric methods provide invaluable insights into the precise location of the deuterium label and the mechanistic details of molecular fragmentation upon ionization. rsc.org
High-Resolution Isotope Ratio Mass Spectrometry for Precise Isotopic Analysis
High-resolution isotope ratio mass spectrometry (HR-IRMS) is a sophisticated technique capable of resolving ions with very small mass differences, making it exceptionally well-suited for the analysis of isotopically substituted molecules. caltech.eduresearchgate.net This capability is crucial for distinguishing between isobaric ions—ions that have the same nominal mass but different elemental compositions or isotopic arrangements. For Propane-2-d, 2-methyl-, with a molecular weight of approximately 59.13 g/mol , HR-IRMS can precisely measure the mass of the molecular ion, confirming the presence and location of the deuterium atom. sigmaaldrich.comnih.gov
The power of HR-IRMS lies in its high mass resolving power, which can reach up to 27,000, enabling the separation of isotopologues that share a cardinal mass. caltech.eduresearchgate.net For instance, it can differentiate the deuterated molecular ion [C₄H₉D]⁺ from other potential ions of the same nominal mass. This precision allows for the accurate determination of isotope ratios and the verification of isotopic purity, which is specified as 98 atom % D for commercially available Propane-2-d, 2-methyl-. sigmaaldrich.com The technique's sensitivity and ability to minimize interferences are critical for quantitative analysis of deuterated compounds in various applications. nih.gov
Modern HR-IRMS instruments can analyze the isotopic composition of not only the intact molecular ion but also its fragment ions, providing a more detailed picture of isotope distribution within the molecule. caltech.educaltech.edu This is particularly useful for studying position-specific isotopic compositions in larger hydrocarbons. researchgate.net
Table 1: Precise Isotopic Analysis of Propane-2-d, 2-methyl- by HR-IRMS
This table illustrates the theoretical and expected high-resolution mass-to-charge (m/z) values for the molecular ion of Propane-2-d, 2-methyl- and its primary naturally occurring isotopologue. The high resolving power of HR-IRMS allows for the clear separation of these species from potential isobaric interferences.
| Ionic Species | Description | Theoretical Monoisotopic Mass (Da) | Expected m/z in HR-IRMS |
|---|---|---|---|
| [¹²C₄H₉²H]⁺ | Molecular ion of Propane-2-d, 2-methyl- | 59.0845 | 59.0845 |
| [¹³C¹²C₃H₉¹H]⁺ | Molecular ion of unlabeled 2-methylpropane containing one ¹³C atom (M+1 peak) | 59.0812 | 59.0812 |
Elucidation of Fragmentation Pathways via Deuterium Labeling
Electron ionization (EI) mass spectrometry typically induces extensive fragmentation of the molecular ion. units.itdocbrown.info The resulting fragmentation pattern is a molecular fingerprint that provides structural information. In unlabeled 2-methylpropane (isobutane), the molecular ion [C₄H₁₀]⁺ (m/z 58) is often unstable. docbrown.info The most prominent peak in its mass spectrum is the base peak at m/z 43, which corresponds to the loss of a methyl radical (•CH₃) to form the stable secondary propyl cation, [C₃H₇]⁺. docbrown.info
Deuterium labeling at a specific position, as in Propane-2-d, 2-methyl-, is a powerful tool for unraveling the mechanisms of these fragmentation reactions. units.itrsc.org By observing the mass shifts in the resulting fragment ions, one can deduce which atoms are retained in the charged fragment and which are lost in the neutral fragment.
For Propane-2-d, 2-methyl-, the molecular ion has an m/z of 59. Upon fragmentation, two primary pathways for the loss of a methyl group are possible:
Loss of an unlabeled methyl group (•CH₃): This involves the cleavage of one of the three C-C bonds to the tertiary carbon. The resulting fragment ion, [C₃H₆D]⁺, would have an m/z of 44.
Loss of a methyl group involving the deuterium: This is considered less likely as it would require significant atomic rearrangement, but its potential can be assessed.
The analysis of the fragmentation pattern of Propane-2-d, 2-methyl- reveals the fate of the deuterium atom. If the base peak shifts from m/z 43 to m/z 44, it provides strong evidence that the deuterium atom remains on the charged propyl fragment and that the lost neutral fragment is a methyl radical (•CH₃). docbrown.info This confirms that the primary fragmentation pathway is the cleavage of a C-C bond, and not a C-H or C-D bond at the central carbon. The presence or absence of a peak at m/z 43 in the deuterated compound's spectrum can also provide insight into potential hydrogen/deuterium scrambling prior to fragmentation.
Table 2: Comparison of Major Fragment Ions for 2-Methylpropane and Propane-2-d, 2-methyl-
This table contrasts the expected mass-to-charge (m/z) values for major fragment ions of unlabeled 2-methylpropane with those of Propane-2-d, 2-methyl-. The shift in fragment mass due to the deuterium label helps to clarify the fragmentation mechanism.
| Fragmentation Process | Fragment from 2-Methylpropane | m/z | Fragment from Propane-2-d, 2-methyl- | m/z | Inference |
|---|---|---|---|---|---|
| Molecular Ion | [C₄H₁₀]⁺• | 58 | [C₄H₉D]⁺• | 59 | Confirms incorporation of one deuterium atom. |
| Loss of •CH₃ | [C₃H₇]⁺ | 43 | [C₃H₆D]⁺ | 44 | Indicates the deuterium atom is retained on the charged fragment, confirming the loss of an intact methyl group. docbrown.info |
| Loss of C₂H₅• | [C₂H₅]⁺ | 29 | [C₂H₄D]⁺ | 30 | Suggests the deuterium atom can be retained in smaller charged fragments. |
Kinetic and Mechanistic Insights from Propane 2 D, 2 Methyl Isotope Effects
Primary Kinetic Isotope Effects (KIEs) in C-H/C-D Bond Scission Processes
Primary KIEs are observed when the bond to the isotopically substituted atom is cleaved in the rate-determining step of a reaction. princeton.edu The magnitude of the primary KIE, typically expressed as the ratio of the rate constant for the lighter isotope to that of the heavier isotope (kH/kD), provides crucial information about the transition state of the C-H/C-D bond scission. wikipedia.org
Elucidation of Transition State Structures and Bond Breaking/Formation
The magnitude of the primary KIE is directly related to the changes in zero-point energy (ZPE) between the ground state and the transition state. princeton.edu A C-H bond has a higher vibrational frequency and thus a higher ZPE than a C-D bond. In the transition state where this bond is breaking, the vibrational mode is converted into a translational motion, and the ZPE difference between the C-H and C-D bonds diminishes. princeton.edu This difference in activation energy leads to a slower reaction rate for the deuterated compound, resulting in a kH/kD ratio greater than 1.
The observed kH/kD value can help to infer the nature of the transition state. A maximal KIE is typically observed when the hydrogen is symmetrically bonded to the donor and acceptor atoms in the transition state. For instance, in E2 elimination reactions where the C-H/C-D bond is significantly broken in the rate-determining step, large primary KIEs are expected. princeton.edu Conversely, a small KIE suggests either a very early or a very late transition state, where the C-H/C-D bond is either minimally or almost completely broken, respectively. In reactions where the C-H bond is not broken in the rate-determining step, such as in an SN1 reaction, the primary KIE will be close to unity. princeton.eduwikipedia.org
Quantification of Hydrogen Atom Transfer (HAT) Mechanism Contributions
Hydrogen Atom Transfer (HAT) is a fundamental process in many chemical and biological reactions. acs.org The use of propane-2-d, 2-methyl- allows for the quantification of the contribution of HAT mechanisms. In a direct HAT process, a photocatalyst, upon excitation, can trigger the homolytic cleavage of a C-H bond. acs.orgresearchgate.net The study of KIEs in such reactions can confirm the involvement of C-H bond cleavage in the rate-determining step and provide insights into the nature of the hydrogen abstractor. acs.org
For instance, in photocatalyzed reactions, the selective cleavage of a C-H bond can be achieved through a judicious choice of the hydrogen abstractor. researchgate.net The observation of a significant primary KIE when using propane-2-d, 2-methyl- would provide strong evidence for a HAT mechanism. The magnitude of this KIE can further help to characterize the transition state of the HAT process, indicating the extent of hydrogen transfer at this critical point.
Secondary Kinetic Isotope Effects and Steric/Electronic Influences
Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.eduwikipedia.org These effects are generally smaller than primary KIEs but can provide valuable information about changes in hybridization, hyperconjugation, and steric environment between the reactant and the transition state. princeton.edunih.gov
For propane-2-d, 2-methyl-, a secondary KIE would be observed in reactions where the C-D bond is not broken but its environment is altered in the transition state. For example, in an SN1 reaction where a carbocation intermediate is formed at the tertiary carbon, a change in hybridization from sp3 to sp2 occurs. This change can lead to a small but measurable SKIE. These effects can be normal (kH/kD > 1) or inverse (kH/kD < 1) and are often influenced by steric and electronic factors. libretexts.orgnih.gov For instance, an inverse isotope effect (kH/kD < 1) can be observed due to steric interactions, where the smaller vibrational amplitude of the C-D bond compared to the C-H bond leads to a less sterically hindered transition state for the deuterated compound. nih.gov
Isotopic Labeling in Skeletal Rearrangement Mechanisms
The use of isotopically labeled compounds like propane-2-d, 2-methyl- is instrumental in unraveling the complex mechanisms of skeletal rearrangements, particularly in acid-catalyzed reactions. nih.govtandfonline.com
Acid-Catalyzed Isomerization Pathways and Protonation Site Specificity
In acid-catalyzed isomerization of alkanes, the reaction proceeds through carbenium ion intermediates. tandfonline.com The initial step often involves the protonation of the alkane or a corresponding olefin intermediate. tandfonline.comifpenergiesnouvelles.fr By using propane-2-d, 2-methyl-, it is possible to trace the fate of the deuterium (B1214612) label and thus gain insights into the preferred protonation sites and the subsequent rearrangement pathways. For example, studies on solid acid catalysts have shown that the protonation of olefinic intermediates is a key step, leading to the formation of carbenium ions that can then undergo isomerization. ifpenergiesnouvelles.fracs.org The position of the deuterium in the products can reveal whether protonation occurs at a specific site and how the resulting carbocation rearranges.
Intra- and Intermolecular Isotopic Scrambling Analysis
Isotopic scrambling, the redistribution of isotopes within or between molecules, provides a powerful tool for mechanistic analysis. nih.gov In the context of propane-2-d, 2-methyl-, observing the movement of the deuterium atom to other positions within the propane (B168953) skeleton or its exchange with protons from the catalyst or other molecules can illuminate the reaction mechanism.
Deuterium Tracer Studies in Catalytic Reaction Mechanismsacs.orgcdnsciencepub.comacs.orgtandfonline.com
The use of isotopically labeled molecules, particularly with deuterium, is a powerful technique for elucidating the intricate pathways of catalytic reactions. cdnsciencepub.comtandfonline.com Propane-2-d, 2-methyl- (also known as isobutane-2-d), where a hydrogen atom on the tertiary carbon is replaced by a deuterium atom, serves as a crucial tracer for investigating reaction mechanisms. acs.orgacs.org By tracking the fate of the deuterium label in reactants, intermediates, and products, researchers can gain profound insights into bond activation steps, the nature of active sites, and the sequence of elementary reactions that constitute a catalytic cycle. acs.orgtandfonline.com These studies are fundamental to understanding and improving catalytic processes ranging from hydrocarbon cracking to selective oxidation. acs.orgmdpi.com
C-H Bond Activation in Heterogeneous Catalysis and Surface Interactionsacs.orgnih.govnacatsoc.org
In heterogeneous catalysis, the activation of strong C-H bonds in alkanes like isobutane (B21531) is a critical and often rate-limiting step. mdpi.comrsc.org Deuterium tracer studies using specifically labeled isobutane have been instrumental in understanding these surface-mediated processes. Early research explored the exchange of hydrogen between isobutane and deuterated silica-alumina cracking catalysts. acs.orgacs.org These studies revealed that the presence of adsorbed water was necessary for the "activated adsorption" of isobutane on the catalyst surface, facilitating the exchange of hydrogen atoms. acs.org
More recent investigations using advanced techniques like solid-state NMR spectroscopy have provided a more detailed picture of C-H bond activation on zeolites such as HZSM-5. nih.govnacatsoc.org When perdeuterated isobutane (isobutane-d10) is introduced to a protonated HZSM-5 catalyst, an observable adsorption complex forms between the isobutane and the Brønsted acid sites of the zeolite. nih.govnacatsoc.org This leads to a direct proton exchange between the zeolite's acidic protons and the methyl groups of the isobutane molecule at temperatures as low as 273 K. nih.govnacatsoc.org The activation energy for this H/D exchange was measured to be 57 kJ/mol. nih.gov
Notably, these experiments, which carefully purified the isobutane to remove any olefin impurities, demonstrated that C-H bond activation can occur directly without the need for carbenium-ion initiators formed from trace olefins. nih.govnacatsoc.org This supports a mechanism involving direct protonation of the alkane, leading to a pentavalent carbonium ion transition state, a concept long debated in acid catalysis. nacatsoc.org The dynamics of isobutane within the zeolite channels have also been studied, showing complex molecular motion involving intramolecular rotations and hops between different locations in the zeolite framework. catalysis.ru
Table 1: Kinetic Parameters for Isobutane H/D Exchange on HZSM-5
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Rate Constant (k) | 4.1 - 4.6 x 10-4 s-1 | 298 K | nih.govnacatsoc.org |
| Activation Energy (Ea) | 57 kJ/mol (13.7 kcal/mol) | - | nih.govnacatsoc.org |
| Calculated Activation Barrier (ab initio) | 15 kcal/mol | - | nacatsoc.org |
Mechanistic Studies on Homogeneous Catalytic Systemsdoi.orgpnas.orgnih.gov
In another example, the alkylation of isobutane with 2-butene, catalyzed by ionic liquid analogues such as N-methylacetamide (NMA)–AlCl₃, represents a complex reaction network. doi.org While direct tracer studies with Propane-2-d, 2-methyl- were not the focus, the proposed mechanism involves the formation of a tert-butyl cation. doi.orgrsc.org Isotope labeling would be a definitive method to probe the hydride transfer steps presumed to be central to the initiation and propagation of the alkylation chain reaction. Similarly, mechanistic studies of dual catalytic systems for cross-electrophile coupling, which can couple alkyl and aryl halides, rely on detailed analysis to understand the distinct roles of each catalyst. nih.gov For instance, in a Ni and Co dual system, the Ni catalyst activates the aryl halide while the Co co-catalyst activates the alkyl halide. nih.gov Using a deuterated alkyl substrate like a deuterated version of 1-bromo-3-phenylpropane could precisely track the radical pathways and C-H bond formations in the final product. nih.gov
Table 2: Reaction Orders for Propane Hydrogenolysis
| Catalyst | Order in [H₂] (substoichiometric) | Order in [C₃H₈] | Source |
|---|---|---|---|
| AlS/Hf(H)R | 0.66 ± 0.09 | ~0 | pnas.org |
| AlS/Zr(H)R | 0.48 ± 0.07 | ~0 | pnas.org |
Probing Oxidative Dehydrogenation and Ammoxidation Processesmdpi.comnih.govmdpi.com
Oxidative dehydrogenation (ODH) and ammoxidation are crucial industrial processes for converting alkanes into more valuable olefins and nitriles. mdpi.com The use of Propane-2-d, 2-methyl- and related deuterated alkanes is essential for probing the mechanisms of these complex oxidation reactions. For the selective oxidation of isobutane to methacrylic acid and methacrolein (B123484) over Keggin-type heteropoly compound (HPC) catalysts, the initial C-H bond activation is considered the rate-determining step. mdpi.com A proposed mechanism suggests the catalyst first dehydrogenates isobutane, activating the weakest C-H bond at the tertiary carbon. mdpi.com Using isobutane-2-d would exhibit a primary kinetic isotope effect (KIE), where the rate of reaction is slower compared to the non-deuterated counterpart, confirming that this specific C-H bond is broken in the rate-limiting step. wikipedia.orglibretexts.org
In the ODH of propane over hexagonal boron nitride (h-BN) catalysts, a unique reaction pathway is observed where C-C bond cleavage occurs alongside C-H bond cleavage. nih.gov This leads to the formation of methyl radicals, which can then undergo oxidative coupling to form C2 products like ethylene (B1197577). nih.gov A deuterium tracer study, for example using propane-2,2-d₂, could help differentiate the pathways leading to propene (from C-H activation) versus ethylene (from C-C cleavage followed by coupling).
Ammoxidation, which involves reaction with both oxygen and ammonia, adds another layer of complexity. mdpi.com In the ammoxidation of propane to acrylonitrile (B1666552) over complex mixed metal oxides like MoVTe(Sb)Nb-O, the initial activation of the alkane C-H bond is a key step. mdpi.com Isotopic tracer studies are invaluable for confirming the sequence of hydrogen abstraction, nitrogen insertion, and oxygen insertion steps that lead to the final product. mdpi.com These studies help distinguish between different proposed mechanisms and identify the specific active sites responsible for each transformation on the catalyst surface. mdpi.com
Table 3: Selectivity in Isobutane/Propane Oxidation over Various Catalysts
| Catalyst | Reactant | Product(s) | Selectivity (%) | Conversion (%) | Source |
|---|---|---|---|---|---|
| Cs₂V₀.₃Cu₀.₂PMo₁₂O₄₀ | Isobutane | MAA + MAC | 53 | 13 | mdpi.com |
| MoV₀.₃Te₀.₂₃P₀.₃ | Isobutane | MAA + MAC | 48 | 10 | mdpi.com |
| Nitrogen-doped Graphene (NG-1) | Propane | Propylene | - | Yield: 5.3% | frontiersin.org |
| VOₓ/MCF | Propane | Propylene | 68.5 | 40.8 | rsc.org |
MAA: Methacrylic Acid, MAC: Methacrolein
Computational Chemistry and Theoretical Modeling of Propane 2 D, 2 Methyl
Quantum Chemical Calculations of Molecular Geometry and Vibrational Frequencies
Quantum chemical calculations are fundamental to predicting the equilibrium geometry and vibrational modes of molecules. These methods solve the electronic Schrödinger equation to determine the electronic structure and energy of a molecule as a function of its atomic coordinates. wavefun.com For Propane-2-d, 2-methyl-, these calculations can precisely quantify the changes in bond lengths, bond angles, and vibrational frequencies that arise from the increased mass of deuterium (B1214612) compared to protium.
Density Functional Theory (DFT) has become a widely used method in quantum chemistry due to its favorable balance of computational cost and accuracy. nih.gov DFT methods are used to calculate the geometric and electronic properties of molecules, including those containing isotopes. researchgate.netmdpi.com For Propane-2-d, 2-methyl-, DFT calculations can predict the slight shortening of the C-D bond compared to the corresponding C-H bonds due to the lower zero-point vibrational energy of the heavier isotope.
The primary impact of isotopic substitution is observed in the vibrational frequencies. The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved; therefore, substituting a hydrogen atom with a deuterium atom significantly lowers the frequency of the C-D stretching and bending modes. DFT calculations can accurately predict these isotopic shifts in the vibrational spectrum. acs.org These theoretical predictions are crucial for interpreting experimental infrared (IR) and Raman spectra, allowing for precise assignment of vibrational modes associated with the deuterated site. mdpi.comacs.org Computational studies have shown that DFT methods can be fast and accurate for predicting the IR spectra of gas-phase organic ions, aiding in the identification of unknown compounds without physical reference standards. acs.org
The following is an interactive data table showing representative DFT-calculated geometrical parameters and vibrational frequencies for the tertiary C-H bond in 2-methylpropane versus the C-D bond in Propane-2-d, 2-methyl-. The values are illustrative of typical computational results.
| Parameter | 2-methylpropane (C-H) | Propane-2-d, 2-methyl- (C-D) | Isotopic Effect |
|---|---|---|---|
| Bond Length (Å) | 1.098 | 1.096 | Slight Shortening |
| Stretching Frequency (cm-1) | ~2900 | ~2100 | Significant Decrease |
| Bending Frequency (cm-1) | ~1350 | ~980 | Significant Decrease |
While DFT is a powerful tool, ab initio methods offer a systematic path toward converging on the exact solution of the electronic Schrödinger equation, providing very high accuracy for molecular properties. wavefun.comresearchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often combined with large basis sets or used in composite methods like CBS-QB3, are considered the "gold standard" in quantum chemistry for obtaining precise geometries and energetics. researchgate.netlanl.gov
For Propane-2-d, 2-methyl-, these high-level ab initio calculations serve to benchmark the results from more computationally efficient DFT methods. researchgate.net They can provide highly accurate bond dissociation energies, heats of formation, and conformational energy differences. researchgate.net The accuracy of these methods is crucial when studying subtle energetic effects, such as the small differences in zero-point energy (ZPE) between the protiated and deuterated isotopologues, which are the origin of many kinetic and thermodynamic isotope effects. nih.gov While computationally expensive, these methods are invaluable for systems where high accuracy is paramount. researchgate.net
Reaction Energetics and Transition State Characterization with Deuterium
Theoretical modeling is essential for mapping the energy landscape of a chemical reaction and characterizing the high-energy transition state that connects reactants and products. The inclusion of deuterium in these calculations allows for a detailed understanding of its influence on reaction rates and mechanisms.
A potential energy surface (PES) is a multidimensional map that describes the potential energy of a chemical system as a function of the positions of its atoms. wikipedia.orgyoutube.com By mapping the PES, chemists can identify the lowest energy pathways for a reaction, known as the reaction coordinate, which passes through reactants, transition states, products, and any intermediates. libretexts.orglibretexts.orgyoutube.com
For reactions involving Propane-2-d, 2-methyl-, such as hydrogen abstraction, the presence of deuterium primarily affects the PES through differences in zero-point vibrational energy (ZPVE). The ZPVE of a C-D bond is lower than that of a C-H bond. In a reaction where this bond is broken, the transition state will also have different vibrational energies. This difference in ZPVE between the reactant and the transition state for the deuterated versus the non-deuterated molecule alters the activation energy. mdpi.com Computational methods can map these subtle changes on the PES, showing how the reaction coordinate may be affected by the isotopic substitution. libretexts.orglibretexts.org
The kinetic isotope effect (KIE) is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope (kH/kD). cchmc.org It is a powerful tool for elucidating reaction mechanisms. osti.gov A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. osti.gov
Theoretical methods, particularly Transition State Theory (TST), are used to predict KIEs. mdpi.com By calculating the vibrational frequencies of the reactant and the transition state for both the protiated and deuterated species, the difference in activation energy due to ZPE can be determined, which is the primary contributor to the KIE. mdpi.com For a hydrogen abstraction reaction from Propane-2-d, 2-methyl-, breaking the stronger C-D bond requires more energy than breaking a C-H bond, leading to a slower reaction rate and a "normal" KIE (kH/kD > 1). Computational models can predict the magnitude of this effect, which can then be compared with experimental results to validate the proposed reaction mechanism. osti.govmdpi.com Various computational methods, from DFT to higher-level ab initio approaches, can be benchmarked against experimental KIE values to assess their accuracy. mdpi.com
The following is an interactive data table showing a hypothetical example of calculated energies for a C-H/C-D bond cleavage reaction, illustrating the origin of a primary kinetic isotope effect.
| Parameter | Reactant (R-H) | Transition State (R---H) | Reactant (R-D) | Transition State (R---D) |
|---|---|---|---|---|
| Zero-Point Energy (kJ/mol) | 18.0 | 12.5 | 12.8 | 8.5 |
| Electronic Energy (kJ/mol) | 0 | 100.0 | 0 | 100.0 |
| Activation Energy (kJ/mol) | 94.5 | - | 95.7 | - |
Molecular Dynamics Simulations Incorporating Deuterium
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. rsc.org By solving Newton's equations of motion for a collection of atoms, MD simulations can model processes like diffusion, conformational changes, and the transport of molecules through membranes. rsc.orgmdpi.com
In the context of Propane-2-d, 2-methyl-, incorporating deuterium into an MD simulation is straightforward: the mass of the specific hydrogen atom is simply changed to that of a deuterium atom in the simulation parameters. This change in mass, while electronically subtle, can have measurable effects on the dynamic properties of the molecule. For example, the diffusion coefficient of deuterated propane (B168953) may differ slightly from that of its protiated counterpart due to the mass difference. rsc.org MD simulations can also be used to complement experimental techniques like quasi-elastic neutron scattering (QENS) to study the diffusive and rotational motion of molecules like propane under confinement. goldschmidtabstracts.info While the primary application of isotopic labeling is often in reaction kinetics, MD simulations allow for the investigation of deuterium's impact on the physical and dynamic properties of the molecule in various environments. researchgate.net
Electronic Structure Analysis and Bonding Perturbations from Deuterium Substitution
The primary influence of substituting a hydrogen atom with deuterium at the tertiary carbon of 2-methylpropane is the alteration of the carbon-hydrogen bond to a carbon-deuterium bond. This substitution has a measurable impact on the molecule's geometry and vibrational modes due to the heavier mass of the deuterium isotope.
Bond Lengths and Angles:
The most direct consequence of deuterium substitution is a slight shortening of the bond length between the carbon and the isotope. This is a well-documented phenomenon attributed to the lower zero-point energy of the C-D bond compared to the C-H bond, resulting in a slightly stronger and shorter bond. Consequently, in Propane-2-d, 2-methyl-, the C2-D bond is predicted to be marginally shorter than the corresponding C2-H bond in isobutane (B21531). This, in turn, can lead to minor adjustments in the surrounding bond angles to minimize steric strain.
Experimental data for isobutane from the National Institute of Standards and Technology (NIST) provides a baseline for comparison. Computational studies on isobutane, for instance using the M06-2X/cc-pVTZ model chemistry, have yielded optimized geometries that are in close agreement with experimental findings.
| Bond | Isobutane (2-Methylpropane) - Experimental (Å) | Isobutane (2-Methylpropane) - Computational (Å) | Propane-2-d, 2-methyl- (Predicted) |
|---|---|---|---|
| C-C | 1.525 | 1.528 | ~1.528 |
| C(tert)-H | 1.108 | 1.101 | - |
| C(tert)-D | - | - | Slightly < 1.101 |
| C(prim)-H | 1.096 | 1.093 | ~1.093 |
| Angle | Isobutane (2-Methylpropane) - Experimental (°) | Isobutane (2-Methylpropane) - Computational (°) | Propane-2-d, 2-methyl- (Predicted) |
|---|---|---|---|
| C-C-C | 110.8 | 111.3 | ~111.3 |
| H-C(tert)-C | 107.8 | 107.5 | - |
| D-C(tert)-C | - | - | Slightly different from 107.5 |
| H-C(prim)-C | 111.8 | 111.7 | ~111.7 |
| H-C-H | 107.3 | 107.2 | ~107.2 |
Vibrational Frequencies:
The increased mass of deuterium significantly affects the vibrational frequencies of the molecule. The C-D stretching and bending vibrations occur at lower frequencies compared to the corresponding C-H vibrations. This is a direct consequence of the mass difference in the harmonic oscillator model of a chemical bond. Computational vibrational analysis of isobutane reveals a complex spectrum of vibrational modes. For Propane-2-d, 2-methyl-, it is predicted that the vibrational modes involving the deuterium atom will show a noticeable red-shift (lower frequency) compared to the same modes in isobutane.
Electron Density and Bonding:
The electronic distribution within the molecule is also subtly perturbed by deuterium substitution. The slightly shorter and stronger C-D bond can lead to a minor redistribution of electron density in its vicinity. Natural Bond Orbital (NBO) analysis, a common computational tool, could be employed to quantify these changes in charge distribution and orbital interactions. While specific NBO analysis for Propane-2-d, 2-methyl- is not available, the general expectation is a slight increase in electron density along the C-D bond axis compared to the C-H bond.
Advanced Applications of Propane 2 D, 2 Methyl As a Mechanistic Probe
Tracing Carbon Backbone Transformations in Complex Reaction Networks
Complex reaction networks, characterized by numerous competing and consecutive elementary steps, are prevalent in fields ranging from catalysis to atmospheric chemistry. researchgate.netncsu.edu Understanding the intricate web of pathways within these networks is crucial for optimizing reaction conditions and controlling product distributions. Propane-2-d, 2-methyl- acts as a sophisticated tracer to map these transformations.
When introduced into a reaction system, the deuterium (B1214612) label on Propane-2-d, 2-methyl- allows for the tracking of bond-breaking and bond-forming events at the tertiary carbon. For instance, in catalytic cracking or dehydrogenation processes, the initial steps often involve the cleavage of a C-H bond. nsf.govnih.gov By analyzing the distribution of deuterium in the products and intermediates, chemists can elucidate the primary sites of reaction and follow the subsequent rearrangement of the carbon skeleton.
Consider a hypothetical complex reaction network involving the isomerization and fragmentation of isobutane (B21531).
Reaction Pathways in Isobutane Pyrolysis:
Dehydrogenation: Formation of isobutylene.
C-C Bond Scission: Cleavage to form smaller radicals like methyl and propyl radicals. nih.gov
Isomerization: Rearrangement to n-butane (less common under typical conditions).
By using Propane-2-d, 2-methyl-, the location of the deuterium in the resulting product molecules (e.g., propylene, methane, ethane) reveals the specific bonds that were broken. nsf.gov For example, if the initial C-D bond is cleaved, the deuterium may be found in molecules like HD, while the resulting isobutyl radical undergoes further reactions. Conversely, if a C-C bond is cleaved first, the deuterium remains on a larger fragment, which can be tracked through subsequent steps. This information is critical for building accurate kinetic models of complex chemical systems. networkpages.nl
| Reactant | Potential Product | Inferred Mechanistic Step |
|---|---|---|
| Propane-2-d, 2-methyl- | Propylene + Methane-d1 | Initial C-C bond cleavage followed by H-abstraction by a methyl radical. |
| Propane-2-d, 2-methyl- | Isobutylene + HD | Direct C-D bond cleavage (dehydrogenation). |
| Propane-2-d, 2-methyl- | Propylene-d1 + Methane | Isomerization of an intermediate radical prior to fragmentation. |
Elucidation of Regioselectivity and Stereochemical Outcomes via Deuterium Labeling
Deuterium labeling is a classic technique for determining the regioselectivity and stereochemistry of a reaction. Regioselectivity refers to the preference for reaction at one position over another, while stereochemistry describes the three-dimensional arrangement of atoms in the product.
The use of Propane-2-d, 2-methyl- allows for the direct probing of reactions involving the tertiary hydrogen of isobutane. For example, in studies of H/D exchange reactions on catalyst surfaces, the rate of deuterium loss or exchange can be monitored to understand the reactivity of specific sites. Research on zeolites has shown that H/D exchange can be highly regioselective, with protons from the catalyst preferentially exchanging with specific hydrogens on the alkane. researchgate.net In one study, the exchange between deuterated propane (B168953) and the acidic hydroxyl groups of a Zn/H-MFI zeolite catalyst was found to occur exclusively at the methyl (primary) positions, demonstrating clear regioselectivity. researchgate.net If Propane-2-d, 2-methyl- were used in a similar experiment, the stability of the C-D bond compared to the C-H bonds would provide direct evidence of the non-reactivity of the tertiary site under those conditions.
Furthermore, deuterium labeling helps in determining kinetic isotope effects (KIEs), where a reaction proceeds slower when a heavier isotope is substituted at or near the bond being broken. A significant KIE provides strong evidence that the C-H (or C-D) bond is cleaved in the rate-determining step of the reaction. For example, deuterium-labeling studies in palladium-catalyzed C-H insertion reactions have revealed KIE values consistent with the involvement of a palladium carbene intermediate in the C-H insertion step. acs.org
| Study Type | Labeled Compound Principle | Key Finding | Reference |
|---|---|---|---|
| H/D Exchange on Zeolites | Propane-d8 on Zn/H-MFI | Exchange is regioselective, occurring only at the methyl groups. The tertiary position is unreactive. | researchgate.net |
| Intramolecular C-H Insertion | Monodeuterated Hydrazone | A primary KIE of 2.1 was calculated, supporting a C-H insertion mechanism mediated by a metal carbene. | acs.org |
While direct stereochemical studies involving the achiral Propane-2-d, 2-methyl- are less common, the principles extend to more complex, chiral molecules where a deuterium label can help assign the stereochemical fate of a reaction center.
Applications in Astrochemical and Geochemical Isotope Fractionation Studies for Fundamental Processes
The relative abundance of isotopes, particularly deuterium and hydrogen (D/H), provides powerful clues about the origin, formation temperature, and subsequent history of molecules in astronomical and geological settings. nih.gov Intramolecular isotope distributions, which describe the D/H ratio at different positions within a single molecule, are especially informative.
In geochemistry, the position-specific isotope composition of propane is used as a tool to understand the formation and maturation of natural gas. researchgate.net The fractionation of deuterium between the central (-CH2-) and terminal (-CH3) positions in propane can act as a "geo-thermometer," reflecting the temperature at which the gas reached thermodynamic equilibrium. Propane-2-d, 2-methyl- (a deuterated isobutane) can be used in laboratory experiments to calibrate these thermometers and to study the kinetics of isotope exchange under conditions mimicking subsurface reservoirs. Such experiments help distinguish between kinetic isotope effects, which arise during irreversible processes like thermal cracking, and equilibrium isotope effects, which reflect storage temperature and time. nih.gov
Laboratory experiments have demonstrated that D/H exchange between propane and water occurs readily in the presence of catalysts like Palladium or Nickel. Interestingly, with a Nickel catalyst, the central position of propane exchanges hydrogen 2.2 times faster than the terminal positions, highlighting kinetic controls on isotope distribution. These experimental calibrations are essential for accurately interpreting data from natural gas samples and understanding processes like thermal cracking, biodegradation, and hydrogen exchange in reservoirs. researchgate.net
| Parameter | Observed Range in Natural Gas | Equilibrium Range (Predicted) | Significance |
|---|---|---|---|
| Central-Terminal H Isotope Fractionation (ΔDcentral-terminal) | -102‰ to +205‰ | +36‰ to +63‰ | The wide natural range indicates that kinetic processes (like formation and biodegradation), not just equilibrium, strongly control the isotopic signature. |
In astrochemistry, the D/H ratio in interstellar molecules is often significantly enhanced compared to the cosmic abundance, a phenomenon attributed to isotope fractionation at very low temperatures. Studying the position-specific deuteration of simple alkanes like isobutane can provide insights into the ion-molecule reactions and gas-grain chemistry that occur in interstellar clouds and protoplanetary disks.
Emerging Research Avenues and Methodological Advancements for Deuterated Hydrocarbons
Development of Novel and More Efficient Regioselective Deuteration Methodologies
The ability to introduce deuterium (B1214612) at a specific, predetermined position within a molecule, known as regioselectivity, is of paramount importance. Recent advancements have moved beyond traditional, often harsh, deuteration methods to more sophisticated and milder catalytic approaches.
Catalytic transfer deuteration and hydrodeuteration are emerging as powerful techniques for the selective incorporation of deuterium into small molecules. bohrium.commarquette.edu These methods offer the advantage of avoiding the use of flammable D₂ gas and high-pressure setups, instead employing readily available deuterium donors. bohrium.commarquette.edu Both heterogeneous and homogeneous catalysts have been developed, with homogeneous systems often demonstrating superior selectivity. bohrium.com For instance, copper-catalyzed transfer hydrodeuteration has shown high regioselectivity in the deuteration of unactivated terminal alkenes. marquette.edu
Researchers have also explored the use of various metal catalysts to achieve regioselective deuteration of alkanes and alcohols. gifu-pu.ac.jp For example, Rh/C has been identified as an efficient catalyst for the multiple H-D exchange reactions of non-activated alkanes. gifu-pu.ac.jp Furthermore, a Ru/C-H₂-D₂O system has been developed for the highly regioselective H-D exchange at the α-position of primary and secondary aliphatic alcohols. gifu-pu.ac.jp In a different approach, a metal-free method utilizing a triaryl carbenium as a mediator has been developed for the H/D exchange in aromatic compounds using D₂O as the deuterium source. researchgate.net
The choice of catalyst and reaction conditions can significantly influence the position of deuterium incorporation. For example, in the deuteration of alcohols using pincer complexes, selecting a manganese catalyst leads to deuterium incorporation at both the α and β positions of primary alcohols, whereas an iron catalyst directs deuteration exclusively to the α position. rsc.org Computational studies have corroborated these experimental findings, showing that for toluene, C–H bond activation at the meta and para positions is energetically more favorable than at the ortho position, explaining the observed regioselectivity. nih.govacs.org
| Catalyst System | Substrate Type | Regioselectivity | Key Findings |
| Copper-based catalysts | Unactivated terminal alkenes | High | Achieves precise installation of deuterium. marquette.edu |
| Rh/C | Non-activated alkanes | Multiple H-D exchange | Efficient for general deuteration of alkanes. gifu-pu.ac.jp |
| Ru/C-H₂-D₂O | Primary and secondary aliphatic alcohols | α-position | Highly selective for the position adjacent to the hydroxyl group. gifu-pu.ac.jp |
| Manganese pincer complex | Primary alcohols | α and β positions | Offers a method for broader deuteration. rsc.org |
| Iron pincer complex | Primary alcohols | α-position | Provides high selectivity for a specific position. rsc.org |
| Triaryl carbenium (metal-free) | Aromatic compounds | Varies | Enables deuteration without metal catalysts. researchgate.net |
| B(C₆F₅)₃ (metal-free) | Alkenes | High | Uses a hydrogen deuteride (B1239839) surrogate for transfer hydrodeuteration. acs.org |
Integration of Hyphenated and In Situ Spectroscopic Techniques for Deuterium Analysis in Dynamic Systems
Understanding the behavior of deuterated compounds in real-time, within dynamic chemical or biological systems, requires sophisticated analytical techniques. The integration of separation methods with spectroscopic detection, known as hyphenated techniques, and the use of in situ spectroscopy are at the forefront of this research.
Hyphenated techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are invaluable for analyzing complex mixtures containing deuterated compounds. uni-due.de For instance, a two-dimensional heart-cut LC-LC-GC-MS method has been developed for the analysis of polycyclic aromatic hydrocarbons (PAHs) in complex food matrices. uni-due.de Furthermore, the development of new online methods, such as solid electrolyte reactor isotope ratio mass spectrometry (SER-IRMS) and gas chromatography-combustion-solid electrolyte reactor-isotope ratio mass spectrometry (GC-C-SER-IRMS), allows for fast and accurate determination of deuterium/hydrogen ratios in water and hydrocarbon gases. nih.gov
In situ spectroscopy allows for the direct monitoring of reactions as they occur, providing crucial mechanistic insights. rsc.org Fourier transform infrared (FTIR) spectroscopy, for example, can be used for the in situ determination of deuterium content in water. rsc.org A portable FTIR spectrometer has been successfully used for on-line determination of the D/H ratio in water samples, demonstrating the potential for field measurements. rsc.org In the context of uncovering electrochemical reaction mechanisms, in situ spectroscopy is a key technology for detecting transient intermediates. oaepublish.com
The challenge of analyzing complex samples, such as crude oil, has driven the development of hyphenated techniques that combine separation methods like ion mobility spectrometry (FAIMS) and ligand exchange chromatography (LEC) with high-resolution mass spectrometry (FTMS). uni-due.de These advanced methods help to simplify the sample and reduce interference, enabling more detailed structural analysis of individual components. uni-due.de
| Technique | Application | Key Advantages |
| GC-MS / LC-MS | Analysis of complex mixtures | High separation efficiency and sensitive detection. uni-due.de |
| SER-IRMS / GC-C-SER-IRMS | D/H ratio determination in water and hydrocarbons | Fast, simple, and accurate online analysis. nih.gov |
| In situ FTIR Spectroscopy | Real-time monitoring of deuterium content | Enables direct measurement in dynamic systems and field applications. rsc.org |
| FAIMS-FTMS / LEC-FTMS | Analysis of highly complex samples (e.g., crude oil) | Reduces sample complexity and improves analyte detection. uni-due.de |
| APSI-MS | Deconvolution of isobaric species (e.g., D₂ and ⁴He) | Allows for quantification of deuterated compounds in fusion research. hidenanalytical.com |
Synergistic Experimental and Computational Approaches for Mechanistic Discovery
The combination of experimental studies with computational modeling provides a powerful synergy for elucidating the intricate mechanisms of deuteration reactions. Computational chemistry, particularly density functional theory (DFT), allows for the calculation of reaction pathways, transition states, and activation energies, offering insights that are often difficult to obtain through experiments alone. acs.orgbyu.edu
This synergistic approach has been successfully applied to understand the regioselectivity of H/D exchange reactions. nih.gov For example, computational studies have explained why certain positions on an aromatic ring are preferentially deuterated by calculating the relative energies of different C-H bond activation pathways. nih.govacs.org This predictive capability is crucial for designing more selective deuteration methods. digitellinc.com
Furthermore, the combination of experimental and computational methods has been instrumental in developing and understanding new catalytic systems. digitellinc.com By modeling the catalytic cycle, researchers can predict the outcome of hydrogen isotope exchange processes in complex molecules and even uncover novel C-H activation pathways. digitellinc.com For instance, a hybrid approach using accurate experiments to correct for deficiencies in computational methods has been employed to study the reactions of hydrocarbon radicals. helsinki.fi This allows for the extrapolation of experimental results to conditions that are more relevant to practical applications, such as combustion chemistry. helsinki.fi
The study of deuterated compounds also benefits from computational investigations into the fundamental effects of H/D substitution on molecular properties and reactivity. irb.hr These studies can help to rationalize observed isotopic effects on receptor binding affinities and guide the design of deuterated molecules with improved therapeutic properties. irb.hr
| Research Area | Experimental Technique | Computational Method | Key Insights Gained |
| Regioselectivity of H/D exchange | NMR spectroscopy | Density Functional Theory (DFT) | Understanding and prediction of preferential deuteration sites based on C-H activation energies. nih.govacs.org |
| Catalyst development | Synthesis and catalytic testing | DFT calculations of catalytic cycles | Design of catalysts for specific H/D exchange reactions and discovery of new activation pathways. digitellinc.com |
| Reaction kinetics of hydrocarbon radicals | Laser flash photolysis | Master equation simulations | Extrapolation of experimental data to combustion-relevant conditions. helsinki.fi |
| Isotope effects on biological activity | Receptor binding assays | Molecular dynamics simulations, QM/MM calculations | Rationalization of changes in drug potency upon deuteration. irb.hr |
| Mechanisms of organometallic reactions | Deuterium labeling studies | DFT calculations | Elucidation of reaction pathways and intermediates in C-H activation. byu.edu |
Q & A
Q. What are the recommended spectroscopic methods for confirming the structural integrity of Propane-2-d, 2-methyl- in synthetic chemistry?
Methodological Answer: To confirm the structure of Propane-2-d, 2-methyl- (CAS 13183-68-1), researchers should employ a combination of IR spectroscopy and mass spectrometry. IR spectroscopy (liquid phase, neat) can identify characteristic C-D stretching vibrations near 2100–2200 cm⁻¹, which are distinct from C-H stretches (~2900 cm⁻¹) . Mass spectrometry (electron ionization) can detect the molecular ion peak at m/z 58.12 (C₄H₉D) and confirm isotopic substitution via fragmentation patterns. Reference spectra from the Coblentz Society and NIST databases provide validated benchmarks for comparison .
Q. How can vapor pressure data for Propane-2-d, 2-methyl- be accurately modeled in thermodynamic studies?
Methodological Answer: The Antoine equation (log₁₀(P) = A − B/(T + C)) is widely used to model vapor pressure. For Propane-2-d, 2-methyl-, researchers should select parameters based on experimental conditions:
- 295–319 K : Use A = 1.0542, B = 110.567, C = -221.514 (derived from Calero et al., 1969) .
- 254–324 K : Use A = 4.24201, B = 1281.242, C = -21.795 (from Stull, 1947) .
Discrepancies between datasets arise from measurement techniques (e.g., static vs. dynamic methods). Cross-validation with gas-phase thermochemistry data (ΔfH°gas = -179.9 kJ/mol) is recommended to ensure consistency .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) influence reaction mechanisms involving Propane-2-d, 2-methyl- versus its non-deuterated analog?
Methodological Answer: KIEs in reactions like radical abstraction (e.g., H/D exchange) can be quantified using high-pressure mass spectrometry (HP-MS) or gas-phase ion clustering experiments. For instance, in radical reactions with RSD (deuterated thiols), the ratio kH/kD reflects the isotope effect on reaction rates . Experimental designs should:
- Use isotopically pure reagents to minimize interference.
- Compare product yields (e.g., propane vs. propane-2-d) under controlled conditions (e.g., fixed [QH]/[RSD] ratios) .
Data analysis should account for cage effects and competitive pathways using equations such as d[iPrH]/d[iPrD] = (kH/kD)([QH]/[RSD]) .
Q. How should researchers resolve contradictions in reported thermochemical data (e.g., ΔfH°gas) for Propane-2-d, 2-methyl-?
Methodological Answer: Discrepancies in ΔfH°gas values (e.g., -179.9 kJ/mol vs. other literature reports) often stem from differences in experimental methods (e.g., equilibrium vs. calorimetric techniques). To resolve inconsistencies:
Validate data sources : Prioritize studies using benchmark methods like gas-phase ion energetics or reaction calorimetry .
Cross-reference with auxiliary data : Compare vapor pressure, heat capacities, and IR spectra to identify systematic errors .
Apply computational chemistry : Use Gaussian or DFT calculations to predict enthalpies of formation and reconcile experimental vs. theoretical values .
Q. What experimental designs are optimal for studying isotopic substitution effects in SN2 reactions involving Propane-2-d, 2-methyl-?
Methodological Answer: To probe isotopic effects in SN2 reactions (e.g., methyl chloride + tert-butyl cation):
- Gas-phase studies : Use ion-molecule reaction cells to isolate intermediates and measure rate constants (k) via mass spectrometry .
- Solvent-free conditions : Eliminate solvent effects by conducting experiments in high-vacuum systems .
- Energy-resolved experiments : Vary collision energies to map potential energy surfaces and identify isotope-dependent transition states .
Data interpretation should leverage thermochemical cycles (e.g., ΔrG° = 57.3 kJ/mol at 298 K) to quantify isotopic contributions to reaction feasibility .
Q. How can researchers ensure accurate detection of Propane-2-d, 2-methyl- in complex mixtures using analytical chemistry techniques?
Methodological Answer: For trace detection in environmental or biological samples:
- Headspace SPME-GC/MS : Optimize fiber coatings (e.g., CAR-PDMS) to enhance selectivity for volatile deuterated compounds .
- Isotope dilution mass spectrometry : Use deuterated internal standards (e.g., Propane-2,2-d₂) to correct for matrix effects and ionization efficiency .
- High-resolution MS : Employ Orbitrap or TOF analyzers to distinguish isotopic peaks (e.g., m/z 58.12 vs. 58.05 for non-deuterated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
